1-benzyl-2-phenylpyrrolidine

Dopamine D2 receptor antagonist Antipsychotic Stereoselectivity

Differentiate your CNS pipeline with the unique dual-aromatic substitution pattern of 1-benzyl-2-phenylpyrrolidine, a scaffold absent in simpler analogs. This tertiary amine core enables stereoselective interactions with dopamine D2 and sigma-1 receptors, delivering a 48-fold enantioselectivity ratio for nanomolar potency. Utilize it in antipsychotic, MAO-B inhibitor, or NNRTI programs. Procure stereochemically defined material to optimize drug discovery outcomes.

Molecular Formula C17H19N
Molecular Weight 237.34 g/mol
CAS No. 1025-56-5
Cat. No. B6599344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-2-phenylpyrrolidine
CAS1025-56-5
Molecular FormulaC17H19N
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H19N/c1-3-8-15(9-4-1)14-18-13-7-12-17(18)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2
InChIKeyCSTHCHSDLNWSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-phenylpyrrolidine (CAS 1025-56-5): A CNS-Focused Pyrrolidine Scaffold for Dopaminergic and Sigma Receptor Research


1-Benzyl-2-phenylpyrrolidine (CAS 1025-56-5) is a substituted pyrrolidine derivative featuring a tertiary amine core with both benzyl and phenyl substituents on the pyrrolidine ring. The compound serves as a key intermediate and pharmacophore element in medicinal chemistry, particularly for central nervous system (CNS) drug discovery programs targeting dopamine D2 receptors and sigma-1 receptors [1][2]. Its molecular formula is C17H19N with a molecular weight of 237.34 g/mol, and the compound is typically supplied at 95% purity for research use .

Why 1-Benzyl-2-phenylpyrrolidine (1025-56-5) Cannot Be Replaced by Unsubstituted or Singly Substituted Pyrrolidine Analogs in CNS Programs


Unsubstituted pyrrolidine and simple 2-phenylpyrrolidine (CAS 1006-64-0) lack the critical N-benzyl moiety that dramatically modulates receptor binding profiles. SAR studies across multiple CNS targets demonstrate that the dual aromatic substitution pattern (N-benzyl and C2-phenyl) in 1-benzyl-2-phenylpyrrolidine enables stereoselective interactions with dopamine D2 receptors and sigma-1 receptors that are absent or markedly reduced in analogs lacking either aromatic group [1][2]. Furthermore, simple substitution with a single benzyl group yields dopamine agonist activity, whereas the 1-benzyl-2-phenyl substitution pattern can produce antagonist or differential modulatory profiles [3].

Quantitative Differentiation: Head-to-Head and Class-Level Evidence for 1-Benzyl-2-phenylpyrrolidine (1025-56-5)


Stereoselective Dopamine D2 Receptor Antagonism: (R)-Enantiomer of 1-Benzyl-2-phenylpyrrolidine Core Exhibits Nanomolar Potency

The (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide scaffold, which incorporates the 1-benzyl-2-phenylpyrrolidine core, demonstrates potent and stereoselective dopamine D-2 receptor blockade. The (R)-enantiomer of a representative compound from this series inhibits [³H]spiperone binding to rat striatal dopamine D-2 receptors with an IC₅₀ of 2.5 nM, whereas the corresponding (S)-enantiomer is substantially less potent (IC₅₀ = 120 nM) [1]. This 48-fold stereoselectivity ratio underscores the critical importance of the absolute configuration at the pyrrolidine C2 position, which is conferred by the chiral 1-benzyl-2-phenylpyrrolidine building block.

Dopamine D2 receptor antagonist Antipsychotic Stereoselectivity

Sigma-1 Receptor Binding: 1-Benzyl-2-phenylpyrrolidine Displays Distinct Affinity Profile Relative to 2-Phenylpyrrolidine Analogs

In competitive radioligand binding assays using guinea pig brain membranes, 1-benzyl-2-phenylpyrrolidine exhibits measurable binding to sigma-1 receptors, whereas the simpler 2-phenylpyrrolidine (CAS 1006-64-0) lacks this interaction profile [1][2]. The N-benzyl substitution in 1-benzyl-2-phenylpyrrolidine introduces a key hydrophobic pharmacophore element that enhances sigma-1 receptor recognition, a feature absent in the N-unsubstituted analog. This differential targeting enables research programs to selectively probe sigma-1 mediated pathways without confounding off-target effects associated with broader-spectrum pyrrolidine ligands.

Sigma-1 receptor Neuroprotection CNS pharmacology

Synthetic Versatility: Established Enantioselective Routes Provide Access to Chiral 1-Benzyl-2-phenylpyrrolidine Building Blocks with High Diastereomeric Excess

Chiral N-α-methylbenzyl-2-phenylpyrrolidine, a closely related analog of 1-benzyl-2-phenylpyrrolidine, has been prepared via two distinct synthetic routes: (1) reaction of 1-phenyl-1,4-dibromobutane with S-(−)-α-methylbenzylamine, and (2) condensation of methyl β-benzoylpropionate with S-(−)-α-methylbenzylamine followed by NaBH₄/I₂ reduction [1]. The diastereomers are readily separated by silica gel column chromatography, enabling access to enantiomerically enriched material. In a related system, reduction of a lactam intermediate gives (−)-N-[2-(1-hydroxy-2(R)-isopropylethyl]-5(S)-phenyl-2-pyrrolidine with a diastereomeric excess of 92% (specific rotation [α]²⁵ᴅ = −35.8°, c 1.5, CH₂Cl₂) [2].

Asymmetric synthesis Chiral building blocks Process chemistry

MAO-B Inhibitory Class Association: N-Benzylpyrrolidine Scaffold Demonstrates In Vivo Efficacy Without Altering Striatal Dopamine Tone

In an acute MPTP mouse model of Parkinson's disease, novel N-benzylpyrrolidine derivatives (3e, 3f, 3i) with dual MAO-A/B inhibitory activity in vitro ameliorated motor deficits without altering striatal dopamine levels under basal conditions [1]. This class-level observation indicates that the N-benzylpyrrolidine pharmacophore—which is central to the structure of 1-benzyl-2-phenylpyrrolidine—can confer MAO inhibitory properties while avoiding the confounding dopaminergic modulation seen with other CNS-active pyrrolidines. Compound 3e partially restored striatal DA levels in the MPTP model, whereas 3f and 3i improved motor function without detectable DA changes, highlighting the tunability of this scaffold for differentiated in vivo profiles [1].

MAO-B inhibition Parkinson's disease Neuroprotection

Divergent Receptor Pharmacology: N-Benzyl Substitution Converts Dopamine Agonist Scaffolds to Antagonist Profiles

Patent US5093355A discloses benzylpyrrolidine derivatives as dopamine agonists, with activity demonstrated in animal models of hypertension and congestive heart failure [1]. In stark contrast, the 1-benzyl-2-phenylpyrrolidine core, when elaborated to (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, yields potent dopamine D2 receptor antagonists with antipsychotic potential [2]. This functional reversal—from agonist to antagonist—upon introduction of the C2-phenyl substituent and appropriate amide side chain underscores the exquisite sensitivity of the pyrrolidine scaffold to substitution pattern. Researchers cannot assume that in-class compounds will share the same functional pharmacology; the specific 1-benzyl-2-phenyl substitution pattern dictates a unique pharmacological trajectory.

Dopamine receptor Functional selectivity GPCR pharmacology

HIV-1 Inhibition SAR: 2-Arylpyrrolidine Scaffold Shows Potent Antiviral Activity with EC₅₀ < 20 µM in Primary Human Lymphocytes

A series of 26 novel 2-arylpyrrolidine analogs were screened for anti-HIV-1 activity in primary human lymphocytes [1]. Fourteen compounds exhibited EC₅₀ values < 20 µM, with the most potent analogs containing benzyloxyphenyl groups or methyl substituents at the 4- or 3,5-positions of the 1-aryl moiety. Notably, the 2-aryl substitution pattern present in 1-benzyl-2-phenylpyrrolidine was identified as a critical determinant of antiviral potency, whereas variations in ring size (5-membered pyrrolidine vs. 4-membered azetidine) showed no significant difference in activity. SAR trends further indicated that nitrile-substituted analogs (CN) outperformed amine (NH₂) and amide (C(O)NH₂) derivatives [1].

HIV-1 Antiviral 2-Arylpyrrolidine

Optimal Procurement-Driven Research Applications for 1-Benzyl-2-phenylpyrrolidine (CAS 1025-56-5)


Enantioselective Antipsychotic Lead Optimization Targeting Dopamine D2 Receptors

Use enantiomerically pure (R)-1-benzyl-2-phenylpyrrolidine as a chiral building block to synthesize N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide derivatives for structure-activity relationship (SAR) studies aimed at improving dopamine D2 receptor antagonist potency and selectivity. The 48-fold stereoselectivity ratio between (R)- and (S)-enantiomers [1] mandates procurement of stereochemically defined material to achieve low-nanomolar IC₅₀ values (e.g., 2.5 nM) in [³H]spiperone binding assays. This scaffold has demonstrated preclinical efficacy in blocking apomorphine-induced stereotypies [1], supporting its use in antipsychotic drug discovery pipelines.

Sigma-1 Receptor Modulator Development for Neuroprotection and CNS Disorders

Employ 1-benzyl-2-phenylpyrrolidine as a starting point for designing sigma-1 receptor ligands. The compound exhibits binding to sigma-1 receptors in guinea pig brain membrane assays [2], a property not shared by simpler 2-phenylpyrrolidine analogs. Researchers can elaborate this scaffold to explore structure-activity relationships for sigma-1 modulation, a target implicated in neuroprotection, pain, and neurodegenerative diseases [3]. The established chiral synthetic routes [4] enable preparation of enantiomerically pure derivatives for stereochemical SAR studies.

MAO-B Inhibitor Discovery for Parkinson's Disease with Favorable Dopaminergic Safety Profile

Utilize the N-benzylpyrrolidine core as a privileged scaffold for developing MAO-B inhibitors with in vivo efficacy in Parkinson's disease models. Recent studies demonstrate that N-benzylpyrrolidine derivatives ameliorate MPTP-induced motor deficits without altering basal striatal dopamine levels [5], suggesting a clean dopaminergic safety profile. 1-Benzyl-2-phenylpyrrolidine provides a versatile template for introducing additional functionality to optimize MAO-B potency, selectivity, and brain penetration while maintaining the favorable in vivo profile observed for this class.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead Generation

Deploy 1-benzyl-2-phenylpyrrolidine as a 2-arylpyrrolidine scaffold for anti-HIV-1 drug discovery. SAR studies on related 2-arylpyrrolidines have identified compounds with EC₅₀ values < 20 µM in primary human lymphocytes [6]. The established SAR trends—including the superiority of benzyloxyphenyl substitution and the CN > NH₂ > C(O)NH₂ functional group hierarchy [6]—provide a rational starting point for designing improved NNRTI candidates. The pyrrolidine ring size (5-membered) shows no significant activity difference compared to 4-membered analogs, confirming this scaffold as a valid entry point for antiviral medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzyl-2-phenylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.